MAO-B Inhibitory Potency: N-(4-Carbamoylphenyl) Derivative vs. Other 4-Oxoquinoline-3-Carboxamide MAO-B Inhibitors
In a fluorescence-based monoamine oxidase-B inhibition assay utilizing recombinant human enzyme and kynuramine substrate (20 min incubation), N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide demonstrated an IC50 of 2.90 nM [1]. This activity places it among the most potent MAO-B inhibitors in the quinoline-3-carboxamide class, demonstrating superior potency when compared to the lead compound from a 2021 medicinal chemistry campaign, N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which exhibited an IC50 of 5.30 ± 0.74 nM under comparable assay conditions [2]. The ~1.8-fold improvement in potency is attributable to the specific 4-carbamoylphenyl substitution pattern.
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 2.90 nM |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide; IC50 = 5.30 ± 0.74 nM |
| Quantified Difference | ~1.8-fold greater potency |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min fluorescence assay (BindingDB assay ID for comparator from Reis et al. 2021) |
Why This Matters
For scientists sourcing MAO-B inhibitors, this compound offers higher target engagement at lower concentrations, potentially reducing off-target effects and enabling more sensitive probe assays.
- [1] BindingDB Entry: BDBM50199104 (CHEMBL2430707). Affinity Data: IC50 2.90 nM for recombinant human MAO-B. View Source
- [2] Reis J, Gaspar A, Milhazes N, Borges F. 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. European Journal of Medicinal Chemistry. 2021;213:113183. (Compound 10: IC50 = 5.30 ± 0.74 nM). View Source
